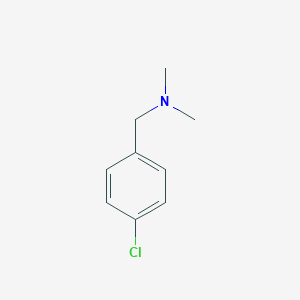

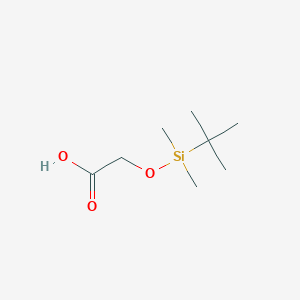

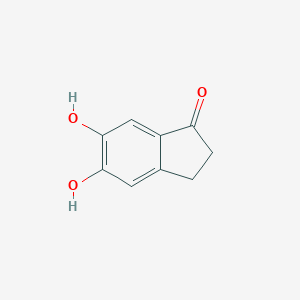

![molecular formula C24H30O5 B180862 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione CAS No. 19419-24-0](/img/structure/B180862.png)

2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione

Overview

Description

2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione, also known as CDDO-Me, is a synthetic triterpenoid compound. It has been extensively studied for its potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione binds to Keap1, a protein that inhibits Nrf2, and promotes the translocation of Nrf2 to the nucleus, where it activates the expression of target genes.

Biochemical and Physiological Effects:

2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione has been shown to have a wide range of biochemical and physiological effects. It has antioxidant effects by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione in lab experiments is its potent anti-inflammatory and antioxidant effects. It can be used to study the role of oxidative stress and inflammation in various diseases, including cancer and neurodegenerative diseases. However, one of the limitations of using 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione is its relatively low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the study of 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione. One area of research is the development of more potent and selective Nrf2 activators. Another area of research is the investigation of the potential therapeutic applications of 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the development of novel drug delivery systems may improve the bioavailability and efficacy of 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione in vivo.

Conclusion:

2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione is a synthetic triterpenoid compound with potent anti-inflammatory, antioxidant, and anti-cancer properties. It exerts its therapeutic effects by activating the Nrf2 pathway and has been extensively studied for its potential therapeutic applications in various diseases. Although there are some limitations to using 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione in lab experiments, its potent effects make it a valuable tool for studying the role of oxidative stress and inflammation in disease pathogenesis. Further research is needed to fully understand the potential therapeutic applications of 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione in various diseases.

Synthesis Methods

2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione is synthesized by the reaction of methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate with 4-methoxybenzyl magnesium chloride in the presence of a palladium catalyst. The compound is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It also has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name |

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-23(2)10-16(25)21(17(26)11-23)20(14-6-8-15(29-5)9-7-14)22-18(27)12-24(3,4)13-19(22)28/h6-9,20-22H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUOOSFLZXPOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319356 | |

| Record name | 2,2'-[(4-Methoxyphenyl)methylene]bis(5,5-dimethylcyclohexane-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione | |

CAS RN |

19419-24-0 | |

| Record name | NSC343982 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[(4-Methoxyphenyl)methylene]bis(5,5-dimethylcyclohexane-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

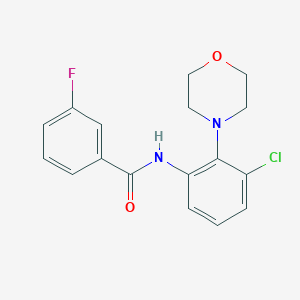

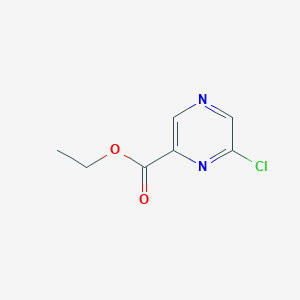

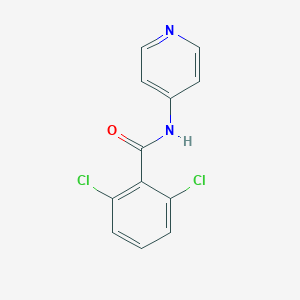

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

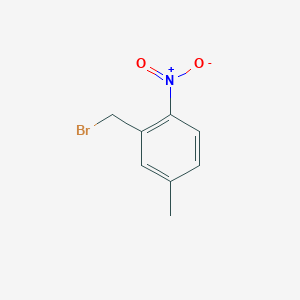

![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)